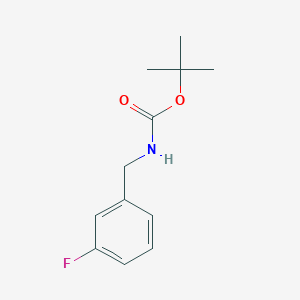

tert-Butyl 3-fluorobenzylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16FNO2 |

|---|---|

Molecular Weight |

225.26 g/mol |

IUPAC Name |

tert-butyl N-[(3-fluorophenyl)methyl]carbamate |

InChI |

InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15) |

InChI Key |

DENLVWATKNMUBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 3 Fluorobenzylcarbamate and Analogous Fluorinated Carbamates

Direct tert-Butoxycarbonylation (Boc-Protection) Strategies for Primary Amines

The most direct and widely adopted method for synthesizing tert-butyl carbamates is the N-tert-butoxycarbonylation of a primary amine. This transformation involves the reaction of the amine with a suitable Boc-donating reagent, effectively installing the protecting group onto the nitrogen atom.

Utilization of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) Reagent Systems

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O), stands as the most prevalent reagent for the introduction of the Boc protecting group. masterorganicchemistry.comfishersci.co.uk The reaction mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the Boc₂O molecule. masterorganicchemistry.comcommonorganicchemistry.com This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine, along with byproducts tert-butanol (B103910) and carbon dioxide. commonorganicchemistry.com

The protection process is versatile and can be performed under various conditions. It is often carried out in solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile, sometimes in aqueous or biphasic systems. fishersci.co.ukmychemblog.com While the reaction can proceed without a catalyst, a base such as 4-(N,N-dimethylamino)pyridine (DMAP) or sodium hydroxide (B78521) is frequently added to facilitate the reaction. fishersci.co.ukmychemblog.com The general procedure involves mixing the amine with Boc₂O, often with a base, and stirring at room temperature or with moderate heating. fishersci.co.uk

| Amine Substrate | Reagent System | Solvent | Conditions | Yield | Reference |

| 2-bromo-6-(pyrrolidin-2-yl)pyridine | Boc₂O | DCM | Room Temp, 12h | - | mychemblog.com |

| 3-Aminopropylene | Boc₂O, NaOH | THF/H₂O | 0°C to Room Temp, 30 min | - | mychemblog.com |

| General Amines | Boc₂O, DMAP | THF | Room Temp, 12h | - | mychemblog.com |

| Structurally Diverse Amines | Boc₂O | Water-Acetone | Room Temp | High | nih.gov |

Catalytic Approaches for N-Boc Protection of Amines

To enhance efficiency, reduce reaction times, and improve selectivity, various catalytic systems have been developed for the N-Boc protection of amines. These catalysts often activate the Boc anhydride, making it more susceptible to nucleophilic attack by the amine.

Ionic liquids, particularly 1-alkyl-3-methylimidazolium-based salts, have emerged as effective catalysts for N-tert-butyloxycarbonylation. organic-chemistry.org They are thought to function by activating the Boc₂O reagent through the formation of hydrogen bonds. organic-chemistry.org This activation enhances the electrophilicity of the carbonyl carbon, facilitating the reaction with the amine. organic-chemistry.org Protic ionic liquids like imidazolium (B1220033) trifluoroacetate (B77799) have been successfully used, often under solvent-free conditions, providing a green and efficient protocol. researchgate.net These catalysts are prized for their low volatility, thermal stability, and recyclability. rsc.org

| Catalyst | Substrate Scope | Conditions | Key Advantages | Reference |

| 1-Alkyl-3-methylimidazolium cations | Various amines | - | Excellent chemoselectivity, catalytic activation | organic-chemistry.org |

| Imidazolium trifluoroacetate | Various amines | Solvent-free | Simple, rapid, reusable catalyst | researchgate.net |

| Protic Ionic Liquid | Aromatic, aliphatic N-Boc compounds | Water-dioxane | Mild, selective deprotection (cleavage) | rsc.org |

Heterogeneous catalysts offer significant advantages, including simplified product purification through simple filtration and the potential for catalyst reuse, aligning with the principles of green chemistry. troindia.in Silica-supported acid systems are prominent in this category. For instance, perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) serves as a highly efficient, inexpensive, and reusable catalyst for the N-Boc protection of amines under solvent-free conditions at room temperature. organic-chemistry.org Similarly, silica-boric acid (SiO₂-H₃BO₃) has been described as a mild and efficient reusable heterogeneous catalyst for this transformation. troindia.in These solid-supported catalysts exhibit good thermal and mechanical stability and reduce the need for corrosive or toxic homogeneous catalysts. troindia.in

| Catalyst | Substrate Scope | Conditions | Key Advantages | Reference |

| Silica-Boric Acid (SiO₂-H₃BO₃) | Various amines | - | Mild, efficient, reusable, air-stable | troindia.in |

| Perchloric Acid on Silica Gel (HClO₄–SiO₂) | Various amines | Room Temp, Solvent-free | Highly efficient, inexpensive, reusable | organic-chemistry.org |

| Amberlite-IR 120 | Aliphatic & Aromatic Amines | Solvent-free, Ambient Temp | Rapid (1-3 min), high yields (95-99%), reusable | |

| K10 Supported Silica-Coated Ferrite Nanoparticles | Aromatic amines | - | Reusable nanocatalyst, low catalyst loading (2 mol%) | researchgate.net |

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has been identified as a remarkable organocatalyst and solvent for the N-Boc protection of a wide array of amines. organic-chemistry.orgresearchgate.net This fluorinated alcohol facilitates the reaction between the amine and Boc₂O, leading to excellent yields (up to 99%) in very short reaction times (5 to 30 minutes) at room temperature, without requiring any additional acidic or basic promoters. organic-chemistry.org A key advantage of using HFIP is its ability to be recovered by fractional distillation and reused without a drop in catalytic activity. organic-chemistry.org The method is highly chemoselective, protecting amines without causing side reactions like the formation of isocyanates or ureas, even in the presence of other sensitive functional groups like alcohols. organic-chemistry.orgorganic-chemistry.org

| Catalyst/Solvent | Substrate Scope | Time | Yield | Key Advantages | Reference |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Diverse primary & secondary amines | 5-30 min | up to 99% | Recyclable, mild, rapid, chemoselective | organic-chemistry.orgresearchgate.net |

Accelerated Synthesis Techniques

To meet the demands for high-throughput synthesis and process optimization, techniques to accelerate the N-Boc protection reaction have been explored. Microwave-assisted synthesis has been shown to significantly shorten reaction times for generating N-Boc products, often providing excellent yields. researchgate.net For instance, the thermolytic deprotection (cleavage) of N-Boc compounds, a reverse process, is significantly accelerated under microwave-assisted conditions in fluorinated alcohol solvents, suggesting the utility of this energy source for the forward (protection) reaction as well. tandfonline.comresearchgate.net These accelerated methods offer a pathway to rapid library synthesis and faster production of target molecules.

Microwave-Assisted Organic Synthesis (MAOS) for Protection Steps

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions, including the protection of amines as carbamates. The use of microwave irradiation can dramatically reduce reaction times for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto primary amines like 3-fluorobenzylamine (B89504). nih.govrsc.org This method often leads to higher yields and cleaner reactions compared to conventional heating. researchgate.net

The protection reaction, typically involving the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O), can be significantly expedited under microwave conditions. nih.gov This efficiency is particularly advantageous in multi-step syntheses where time is a critical factor.

Table 1: Comparison of Conventional vs. Microwave-Assisted Boc-Protection

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours to overnight | Minutes |

| Yields | Generally good | Often higher |

| Side Reactions | More prevalent | Minimized |

Reductive Pathways from Substituted Nitroaromatic Precursors

A common strategy for the synthesis of benzylamines and their derivatives involves the reduction of the corresponding nitroaromatic compounds. This approach is particularly useful for introducing the amine functionality at a specific position on the aromatic ring.

Catalytic Hydrogenation of Aromatic Nitrobenzylcarbamates

Once the nitro-substituted benzylamine (B48309) is protected as a carbamate (B1207046), the nitro group can be selectively reduced to an amine. Catalytic hydrogenation is a widely used method for this transformation.

Palladium-on-carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitro groups to amines. nih.govmdpi.com This method is generally clean and proceeds with high yields. The reduction of a precursor like tert-butyl (3-fluoro-5-nitrobenzyl)carbamate using hydrogen gas in the presence of a Pd/C catalyst would yield the desired tert-butyl 3-amino-5-fluorobenzylcarbamate.

A variation of this method is catalytic transfer hydrogenation (CTH), which uses a hydrogen donor like triethylsilane (TES) in conjunction with Pd/C. organic-chemistry.orgnih.govelsevierpure.com This approach avoids the need for handling gaseous hydrogen, offering a safer and more convenient alternative. The reaction proceeds rapidly and efficiently under mild, neutral conditions. organic-chemistry.orgnih.govelsevierpure.com

Advanced Approaches to Carbamate Linkage Formation

Modern organic synthesis has seen the development of advanced, metal-catalyzed methods for the formation of carbon-nitrogen bonds, providing alternative routes to carbamates.

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Amination) Involving Aryl Halides and Carbamates

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. youtube.com This reaction can be adapted for the synthesis of N-aryl carbamates by coupling an aryl halide with a carbamate. nih.govacs.orgresearchgate.net For instance, the reaction of 3-fluorobenzyl bromide with tert-butyl carbamate in the presence of a palladium catalyst and a suitable base can provide a direct route to tert-butyl 3-fluorobenzylcarbamate. acs.org The choice of ligand for the palladium catalyst is crucial for achieving high yields and can be tailored to the specific substrates. organic-chemistry.org

Carbamate Formation via Curtius Rearrangement from Carboxylic Acids

The Curtius rearrangement offers a classical yet highly effective method for converting carboxylic acids into carbamates, via an isocyanate intermediate. orgsyn.orgnih.govnih.govorganic-chemistry.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), which is typically generated in situ from the corresponding carboxylic acid. nih.govorganic-chemistry.org

For the synthesis of this compound, 3-fluorophenylacetic acid would be the starting material. The carboxylic acid is first converted to an acyl azide, often using diphenylphosphoryl azide (DPPA) or sodium azide with di-tert-butyl dicarbonate. orgsyn.orgresearchgate.net The acyl azide then undergoes rearrangement to form an isocyanate, which is subsequently trapped with tert-butanol to yield the desired tert-butyl carbamate. orgsyn.orgresearchgate.net This one-pot procedure is highly efficient and tolerates a wide range of functional groups. orgsyn.orgnih.govresearchgate.net

Table 2: Key Reagents in Curtius Rearrangement for Carbamate Synthesis

| Starting Material | Reagents | Intermediate | Product |

|---|---|---|---|

| Carboxylic Acid | Diphenylphosphoryl azide (DPPA), tert-butanol | Acyl azide, Isocyanate | tert-Butyl carbamate |

Synthetic Routes to Key Intermediates and Derivatives

The synthesis of this compound and its fluorinated analogs relies on the availability of key intermediates, particularly fluorinated benzyl (B1604629) compounds. Among these, cyano-substituted fluorobenzyl precursors are of significant importance as the nitrile group can be readily converted to the desired amine functionality for subsequent carbamate formation. This section details the common synthetic methodologies for preparing these crucial cyano-substituted precursors.

Preparation of Cyano-Substituted Fluorobenzyl Precursors

The introduction of a cyano group onto a fluorinated benzyl scaffold is a key transformation in the synthesis of precursors for fluorinated benzylcarbamates. This is typically achieved through nucleophilic substitution reactions involving a suitable fluorobenzyl halide and a cyanide source. Additionally, modern catalytic methods offer alternative routes with improved safety and efficiency.

A prevalent method for synthesizing benzyl cyanides is the Kolbe nitrile synthesis, which involves the reaction of a benzyl halide with an alkali metal cyanide. wikipedia.orgwikipedia.org For instance, the reaction of benzyl chloride with sodium cyanide is a classic example of this transformation. wikipedia.org This method is broadly applicable to substituted benzyl halides, including their fluorinated derivatives. For example, 3-fluorobenzyl cyanide, a direct precursor for the amine leading to this compound, can be synthesized via this route from 3-fluorobenzyl chloride. sigmaaldrich.comtcichemicals.com The reaction is typically carried out in a suitable solvent, and in some cases, the use of cuprous cyanide is preferred over sodium cyanide. wikipedia.org

In addition to traditional methods, significant advancements have been made in metal-catalyzed cyanation reactions, which often employ less toxic cyanide sources. wikipedia.org Palladium-catalyzed cyanations of aryl halides have been extensively developed, using potassium cyanide or its less toxic alternative, zinc cyanide, as the nucleophilic cyanide source. wikipedia.orgblogspot.com To further mitigate toxicity concerns, potassium ferricyanide (B76249) has also been utilized in these catalytic systems. wikipedia.orggoogle.com Nickel-catalyzed cyanations have also emerged as a valuable alternative, avoiding the use of precious metals. wikipedia.org

A specific example of synthesizing a cyano-substituted fluorobenzyl precursor is the preparation of 4-cyano-2-fluorobenzyl alcohol. One patented method describes a two-step process starting from 3-fluoro-4-methylbenzonitrile. google.com The first step involves a bromination reaction with N-bromosuccinimide to yield 4-bromomethyl-3-fluorobenzonitrile. google.com In the subsequent step, this intermediate is reacted with a mixture of dimethyl sulfoxide (B87167) and water to produce 4-cyano-2-fluorobenzyl alcohol. google.com

The table below summarizes various synthetic approaches for the preparation of cyano-substituted benzyl precursors, including fluorinated analogs.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| p-Fluorobenzyl chloride | K₄[Fe(CN)₆], CuI, Toluene, 180°C, 20h | p-Fluorobenzyl cyanide | 85% | google.com |

| p-Chlorobenzyl chloride | K₄[Fe(CN)₆], CuI, Toluene, 180°C, 20h | p-Chlorobenzyl cyanide | 48% | google.com |

| p-Methylbenzyl chloride | K₄[Fe(CN)₆], CuI, Toluene, 180°C, 20h | p-Methylbenzyl cyanide | 82% | google.com |

| 3-Fluoro-4-methylbenzonitrile | 1. N-Bromosuccinimide, AIBN, Dichloroethane, 70-75°C; 2. DMSO/Water | 4-Cyano-2-fluorobenzyl alcohol | 87-93% | google.com |

| Benzyl chloride | Potassium cyanide, Alcohol, Water, Reflux | Benzyl cyanide | ~70% | prepchem.com |

Table 1. Synthetic Methods for Cyano-Substituted Benzyl Precursors

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 3 Fluorobenzylcarbamate

Mechanisms of tert-Butoxycarbonyl (Boc) Deprotection

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in various conditions and its facile removal under acidic conditions. acsgcipr.orgnih.gov

The deprotection of tert-Butyl 3-fluorobenzylcarbamate in the presence of acid is a standard procedure for liberating the 3-fluorobenzylamine (B89504). The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) group. commonorganicchemistry.com This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. commonorganicchemistry.comtotal-synthesis.com This carbamic acid is unstable and readily undergoes decarboxylation to release the free amine (3-fluorobenzylamine) and carbon dioxide gas. commonorganicchemistry.com

Mechanism of Acid-Catalyzed Boc Deprotection

| Step | Description |

|---|---|

| 1. Protonation | The carbonyl oxygen of the Boc group is protonated by a strong acid. |

| 2. Cleavage | The protonated intermediate fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid. commonorganicchemistry.com |

| 3. Decarboxylation | The unstable carbamic acid spontaneously decomposes into the corresponding amine and carbon dioxide gas. commonorganicchemistry.com |

| 4. Final Product | Under the acidic conditions, the resulting amine is typically protonated, forming an ammonium (B1175870) salt. commonorganicchemistry.com |

A significant complication during the acid-catalyzed cleavage of the Boc group is the potential for the liberated tert-butyl cation to act as an alkylating agent. wikipedia.org This cation can react with any available nucleophiles in the reaction mixture, including the solvent, the deprotected amine product, or other sensitive functional groups within the molecule, particularly electron-rich aromatic rings or heteroatoms like sulfur. acsgcipr.org This can lead to the formation of undesirable and often difficult-to-separate byproducts.

To mitigate these side reactions, "scavengers" are frequently added to the reaction medium. These are nucleophilic compounds that are designed to efficiently trap the tert-butyl cation. wikipedia.orgorganic-chemistry.org By reacting with the cation, the scavenger prevents it from alkylating the desired product or starting material. nih.gov The choice of scavenger depends on the substrate and reaction conditions.

Common Scavengers in Boc Deprotection

| Scavenger | Function | Citation |

|---|---|---|

| Anisole | An electron-rich aromatic compound that readily undergoes Friedel-Crafts alkylation with the tert-butyl cation. | wikipedia.orgwikipedia.org |

| Thioanisole | The sulfur atom provides a soft nucleophilic center that is effective at trapping carbocations. | wikipedia.orgwikipedia.org |

| Thiophenol | Acts as an effective scavenger for tert-butyl cations. organic-chemistry.orgnih.gov | |

| Triethylsilane (TES) | Reduces the tert-butyl cation to isobutane, often used in combination with TFA. wikipedia.org | |

| Triisopropylsilane (TIPS) | A hindered silane (B1218182) that also serves as a carbocation scavenger. researchgate.net |

| Water | Can act as a scavenger by quenching the tert-butyl cation to form tert-butanol (B103910). researchgate.net | |

Stability Considerations of the Carbamate Functional Group

An important feature of the Boc protecting group is its general stability under conditions of catalytic hydrogenation. total-synthesis.comresearchgate.net This chemical orthogonality allows for the selective deprotection of other functional groups within a molecule that are labile to hydrogenation, such as benzyl (B1604629) (Bn) ethers, benzyloxycarbonyl (Cbz) groups, or the reduction of nitro groups and carbon-carbon multiple bonds, without affecting the Boc-protected amine. total-synthesis.comresearchgate.net Therefore, in a molecule like this compound, it is possible to perform reactions on other parts of the molecule via hydrogenation using catalysts like Palladium on carbon (Pd/C) with hydrogen gas, while keeping the amine function protected. researchgate.net The Boc group's resistance to these conditions makes it a valuable tool in orthogonal protection strategies in complex organic synthesis. organic-chemistry.org

Reaction Pathways Involving the Fluorinated Benzyl Moiety

The fluorine atom attached to the benzene (B151609) ring in this compound is part of an aryl fluoride (B91410) system. Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com However, such reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These activating groups are necessary to stabilize the negative charge that develops in the intermediate of the reaction, known as a Meisenheimer complex. libretexts.org

In the case of this compound, the fluorine atom is in the meta position relative to the benzylcarbamate substituent. Furthermore, the benzylcarbamate group is not a sufficiently strong electron-withdrawing group to activate the ring for SNA_r. Consequently, direct nucleophilic substitution of the fluorine atom on the aromatic ring is generally unfavorable under standard nucleophilic aromatic substitution conditions. For such a reaction to occur, harsher conditions or the use of a very strong nucleophile would likely be required. libretexts.org Studies on other fluorinated aromatic compounds show that nucleophilic substitution of a fluorine atom is feasible when strong activating groups are present. beilstein-journals.orgrsc.org

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic and steric effects of the two existing substituents: the fluorine atom and the 3-(tert-butoxycarbonylamino)methyl group (-CH₂NHBoc). Both substituents influence the rate of reaction and the regioselectivity of the incoming electrophile.

The fluorine atom is an electronegative element and therefore deactivates the ring towards electrophilic attack through a strong negative inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring via a positive mesomeric effect (+M), which directs incoming electrophiles to the ortho and para positions. wikipedia.orgulethbridge.cavanderbilt.edu Due to the high electronegativity of fluorine, the inductive effect generally outweighs the resonance effect, making the ring less nucleophilic than benzene. libretexts.orgstackexchange.com Halogens are therefore considered deactivating ortho-, para-directors. organicchemistrytutor.comlibretexts.orglibretexts.orglibretexts.org

The -CH₂NHBoc substituent at the 3-position is, in essence, a substituted alkyl group attached to the benzene ring. Alkyl groups are known to be activating, ortho-, para-directors due to their electron-donating inductive effect (+I) and hyperconjugation. wikipedia.orgvanderbilt.edu The -CH₂- group insulates the aromatic ring from the direct electronic effects of the -NHBoc moiety. Therefore, the primary influence of the -CH₂NHBoc group is that of a weakly activating, ortho-, para-director.

The combined directing effects of these two substituents, which are meta to each other, determine the positions of further substitution. The fluorine at C1 directs to C2 (ortho), C4 (ortho), and C6 (para). The -CH₂NHBoc group at C3 directs to C2 (ortho), C4 (ortho), and C6 (para). As both groups direct to the same positions, there is a reinforcing effect.

The potential sites for electrophilic attack are therefore positions 2, 4, and 6. Steric hindrance from the bulky tert-butyl group within the -CH₂NHBoc substituent may influence the relative yields of the isomeric products, potentially favoring substitution at the less hindered C4 and C6 positions over the C2 position, which is flanked by both substituents. wikipedia.org

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| -F (Fluoro) | C1 | -I > +M (Deactivating) | Ortho, Para (to C2, C4, C6) |

| -CH₂NHBoc | C3 | +I (Weakly Activating) | Ortho, Para (to C2, C4, C6) |

| Combined Predicted Regioselectivity | Positions C2, C4, and C6 are electronically favored for substitution. |

General Reaction Mechanisms of tert-Butyl Derivatives

The tert-butyl group, particularly within a carbamate functionality (Boc group), is a widely utilized protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled conditions. masterorganicchemistry.comchem-station.com The primary reaction mechanisms involving the tert-butyl carbamate portion of this compound are acid-catalyzed deprotection and thermal decomposition.

Acid-Catalyzed Deprotection:

The most common method for the removal of a Boc protecting group is through treatment with a strong acid, such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or phosphoric acid. ulethbridge.caukzn.ac.zayoutube.com The mechanism proceeds through a series of steps:

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Cleavage: The protonated carbamate then undergoes cleavage to form a relatively stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate. ukzn.ac.zamasterorganicchemistry.com

Decarboxylation: The carbamic acid is unstable and readily decomposes, releasing carbon dioxide gas and the free amine. ukzn.ac.za

Cation Trapping: The tert-butyl cation can be trapped by a nucleophile, or it can undergo elimination to form isobutylene (B52900) gas. organicchemistrytutor.comukzn.ac.za

This deprotection is highly efficient due to the formation of the stable tert-butyl cation and the irreversible loss of carbon dioxide.

Thermal Decomposition:

tert-Butyl carbamates can also undergo thermal decomposition, although this typically requires higher temperatures. Studies on t-butyl N-arylcarbamates have shown that decomposition at elevated temperatures (e.g., in diphenyl ether at 177.5 °C) follows first-order kinetics. wikipedia.org The primary products of this decomposition are the corresponding amine, carbon dioxide, and isobutylene. wikipedia.org The proposed mechanism for this thermal decomposition is often a cyclic process. It has been noted that the rate of decomposition increases with more electronegative substituents on the aromatic ring. wikipedia.org While some N-substituted t-alkyl carbamates have been reported to decompose to an isocyanate and a tertiary alcohol, the formation of the amine, carbon dioxide, and alkene is a common pathway. wikipedia.orglibretexts.org

| Reaction Type | Key Reagents/Conditions | Key Intermediates | Major Products |

|---|---|---|---|

| Acid-Catalyzed Deprotection | Strong acids (TFA, HCl, H₃PO₄) | Protonated carbamate, tert-butyl cation, carbamic acid | Free amine, Carbon dioxide, Isobutylene/trapped tert-butyl species |

| Thermal Decomposition | High temperature | Cyclic transition state | Amine, Carbon dioxide, Isobutylene |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Trifluoroacetic acid (TFA) |

| Hydrochloric acid (HCl) |

| Phosphoric acid |

| tert-Butyl cation |

| Carbamic acid |

| Carbon dioxide |

| Isobutylene |

| Diphenyl ether |

| Isocyanate |

Advanced Spectroscopic Characterization Methodologies for Tert Butyl 3 Fluorobenzylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For tert-butyl 3-fluorobenzylcarbamate, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH2-) protons, the amine proton (-NH-), and the tert-butyl protons are observed.

The aromatic protons on the 3-fluorobenzyl group typically appear as a complex multiplet in the downfield region of the spectrum due to spin-spin coupling with each other and with the fluorine atom. The methylene protons adjacent to the nitrogen atom and the aromatic ring resonate as a doublet, split by the neighboring amine proton. A broad singlet corresponding to the amine proton is also typically observed. The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet in the upfield region of the spectrum.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30-6.90 | m | 4H | Ar-H |

| ~5.00 | br s | 1H | N-H |

| ~4.30 | d | 2H | -CH₂- |

| ~1.45 | s | 9H | -C(CH₃)₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the carbonyl carbon of the carbamate (B1207046) group, the quaternary carbon and the methyl carbons of the tert-butyl group, the methylene carbon, and the aromatic carbons. The carbon atom bonded to the fluorine atom will exhibit a characteristic splitting pattern (a doublet) due to carbon-fluorine coupling.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~156 | C=O |

| ~141 (d, ³JCF ≈ 7 Hz) | Ar-C |

| ~130 (d, ³JCF ≈ 8 Hz) | Ar-CH |

| ~123 (d, ⁴JCF ≈ 2 Hz) | Ar-CH |

| ~115 (d, ²JCF ≈ 21 Hz) | Ar-CH |

| ~114 (d, ²JCF ≈ 22 Hz) | Ar-CH |

| ~80 | -OC(CH₃)₃ |

| ~44 | -CH₂- |

| ~28 | -C(CH₃)₃ |

Note: The chemical shifts and coupling constants (J) are approximate and can vary. The 'd' denotes a doublet, and the J value represents the coupling constant in Hertz.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. nih.gov Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is relatively simple, showing a single signal. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. The signal will be split into a multiplet due to coupling with the neighboring aromatic protons.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, and a series of fragment ion peaks. The fragmentation pattern of this compound under EI conditions is expected to show characteristic losses. A prominent fragmentation pathway involves the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable cation. researchgate.net Another significant fragmentation is the loss of isobutylene (B52900) from the molecular ion.

Table 3: Predicted EI-MS Fragmentation for this compound

| m/z | Ion Structure |

| 225 | [M]⁺ |

| 210 | [M - CH₃]⁺ |

| 169 | [M - C₄H₈]⁺ |

| 109 | [FC₆H₄CH₂]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. bldpharm.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, producing protonated or sodiated molecular ions, [M+H]⁺ or [M+Na]⁺, respectively. This technique typically results in less fragmentation compared to EI-MS, often showing a prominent peak for the pseudomolecular ion. researchgate.net This allows for the unambiguous determination of the molecular weight of this compound.

Table 4: Expected ESI-MS Adducts for this compound

| m/z | Ion Adduct |

| 226 | [M+H]⁺ |

| 248 | [M+Na]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy, providing unequivocal confirmation of its chemical formula. For this compound, HRMS analysis is used to measure the exact mass of the protonated molecular ion ([M+H]⁺).

Research Findings:

In a typical analysis using electrospray ionization (ESI), the compound is expected to readily protonate. The high-resolution measurement distinguishes the true elemental composition from other potential combinations of atoms that might have the same nominal mass. The expected exact mass for the protonated molecule, C₁₂H₁₈FNO₂⁺, is calculated and then compared to the experimentally measured value. A small mass error, typically in the low parts-per-million (ppm) range, provides strong evidence for the correct structure.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern, offering deeper structural insights. The fragmentation of Boc-protected benzylamines is well-understood. nih.govnih.gov Key fragmentation pathways for protonated this compound would include:

Loss of isobutylene (C₄H₈): A characteristic fragmentation of the tert-butoxycarbonyl (Boc) group, resulting in a fragment with a mass loss of 56 Da.

Loss of the entire Boc group: Cleavage to lose C₅H₉O₂, resulting from the loss of the tert-butyl cation and CO₂.

Benzylic cleavage: Fission of the C-N bond to generate the 3-fluorobenzyl cation (C₇H₆F⁺).

The presence of the fluorine atom is a key isotopic signature that would be clearly resolved by HRMS.

| Predicted HRMS Data for this compound | |

| Formula | C₁₂H₁₇FNO₂ |

| Molecular Weight (Nominal) | 226 |

| Calculated Exact Mass ([M+H]⁺) | 227.1316 |

| Expected Key Fragments (m/z) | 171.0608 ([M+H - C₄H₈]⁺), 109.0448 ([C₇H₆F]⁺) |

This table presents predicted data based on established fragmentation principles for similar compounds.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction techniques provide definitive information about the three-dimensional structure of a crystalline solid, revealing precise bond lengths, bond angles, and the spatial arrangement of molecules.

Single-Crystal X-ray Diffraction (SC-XRD) for Conformational and Configurational Analysis

Growing a suitable single crystal of this compound allows for its complete structural determination by SC-XRD. This analysis would confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the solid state.

Research Findings:

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as other N-Boc-benzylamine derivatives, provides a strong basis for predicting its solid-state conformation. iucr.orgresearchgate.net The carbamate group itself can adopt cis or trans conformations, although the trans form is generally favored. nih.gov The analysis would precisely define the torsion angles between the phenyl ring, the benzylic methylene group, and the carbamate functional group. The tert-butyl group will exhibit a tetrahedral geometry, and the fluorinated phenyl ring will be planar.

| Illustrative Crystallographic Data for a Carbamate Derivative | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) ** | 98.5 |

| Volume (ų) ** | 1550 |

| Z | 4 |

This table is illustrative, based on typical values for similar organic molecules, and does not represent actual data for this compound.

Investigation of Intermolecular Hydrogen Bonding and Crystal Packing

Beyond the structure of a single molecule, SC-XRD elucidates how molecules pack together in the crystal lattice. These packing arrangements are governed by non-covalent interactions, primarily hydrogen bonding and van der Waals forces. chimia.ch

Research Findings:

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are indispensable for monitoring the progress of chemical reactions and for the purification of the final products.

Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin-Layer Chromatography is a rapid, simple, and effective technique used to qualitatively follow the course of a chemical synthesis.

Research Findings:

In the synthesis of this compound, which typically involves the reaction of 3-fluorobenzylamine (B89504) with di-tert-butyl dicarbonate (B1257347) (Boc₂O), TLC is used to monitor the consumption of the starting amine. researchgate.net A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel). The plate is then developed in a solvent system, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate.

Computational Chemistry and Theoretical Studies on Tert Butyl 3 Fluorobenzylcarbamate

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For tert-butyl 3-fluorobenzylcarbamate, DFT calculations would provide insights into bond lengths, bond angles, and the distribution of electron density, which are fundamental to understanding its chemical properties.

Studies on similar carbamate-containing molecules reveal that the carbamate (B1207046) group imposes a degree of conformational rigidity due to the delocalization of the nitrogen lone pair into the carbonyl group. nih.govnih.gov This resonance effect creates a partial double bond character in the C-N bond. In the case of this compound, the fluorine atom on the benzene (B151609) ring introduces an inductive electron-withdrawing effect, which would influence the electron density of the entire molecule.

DFT studies on other molecules have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. researchgate.net For this compound, the HOMO is likely to be located on the electron-rich carbamate and phenyl ring, while the LUMO would be influenced by the electrophilic character of the carbonyl group and the fluorinated benzene ring. The energy gap between the HOMO and LUMO would be a key indicator of the molecule's kinetic stability.

A molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the regions of positive and negative electrostatic potential on the molecule's surface. researchgate.net For this compound, the oxygen atoms of the carbamate group would exhibit negative potential, making them susceptible to electrophilic attack, while the N-H proton would show a positive potential, indicating its ability to act as a hydrogen bond donor.

Theoretical chemistry provides invaluable tools for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of transition state geometries and their associated energy barriers. For this compound, a key reaction of interest is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

This deprotection is typically carried out under acidic conditions. Computational studies on the acid-catalyzed hydrolysis of other carbamates have detailed the mechanistic steps, which likely apply here:

Protonation of the carbonyl oxygen or the nitrogen atom of the carbamate.

Cleavage of the C-O bond of the tert-butyl group to form a stable tert-butyl cation and a carbamic acid intermediate.

Decarboxylation of the carbamic acid to yield the 3-fluorobenzylamine (B89504).

DFT calculations can be employed to determine the geometry of the transition state for each of these steps. The transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) is a critical parameter for predicting the reaction rate. For instance, studies on the thermal deprotection of N-Boc protected amines have shown that the reaction proceeds through a concerted or stepwise mechanism, with the transition state geometry providing key insights into the process.

The presence of the fluorine atom on the benzyl (B1604629) group is expected to influence the stability of intermediates and transition states through its inductive effect, although this effect would be transmitted through several bonds.

The solvent in which a reaction is conducted can have a profound impact on its rate and equilibrium position. Computational chemistry can model these solvent effects using either implicit or explicit solvent models.

For reactions involving this compound, such as the Boc deprotection, the polarity of the solvent would be a critical factor. In a polar protic solvent, the solvent molecules can stabilize charged intermediates and transition states through hydrogen bonding. For example, the tert-butyl cation formed during deprotection would be significantly stabilized by polar solvents.

Theoretical studies on other carbamates have shown that the rotational barrier around the C-N bond of the carbamate group is solvent-dependent. In polar solvents, the more polar resonance structure of the carbamate is favored, which can affect the conformational preferences of the molecule.

The thermodynamics of the reaction, such as the change in Gibbs free energy (ΔG), can also be calculated in the presence of different solvents. A more negative ΔG indicates a more spontaneous reaction. By calculating ΔG in various solvents, it is possible to predict which solvent will be most effective for a particular transformation.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to explore the different conformations a molecule can adopt and their relative energies.

The key dihedral angles that define the conformation of this compound include the rotation around the C-N bond of the carbamate and the bonds connecting the benzyl group to the carbamate moiety. As mentioned, the C-N bond has a partial double bond character, leading to the possibility of cis and trans isomers, with the trans isomer generally being more stable.

MD simulations can provide a dynamic picture of the molecule's behavior over time, revealing the accessible conformations and the transitions between them. By analyzing the trajectory of an MD simulation, it is possible to construct a potential energy surface and identify the low-energy conformations that are most likely to be populated at a given temperature. Such studies on other flexible molecules have been crucial in understanding their biological activity and physical properties.

Theoretical Prediction of Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico and calculating various electronic and structural parameters, it is possible to establish structure-reactivity relationships (SRRs). For example, one could computationally investigate the effect of changing the substituent on the benzene ring or altering the ester group of the carbamate.

For a series of related compounds, one could calculate descriptors such as:

Atomic charges: To understand how substituents affect the electron distribution.

HOMO and LUMO energies: To correlate with reactivity towards electrophiles and nucleophiles.

Dipole moment: To predict interactions with polar solvents and other molecules.

Steric parameters: To assess the impact of molecular size and shape on reactivity.

These calculated descriptors can then be correlated with experimentally observed reaction rates or biological activities. For instance, in the context of drug design, SRR studies on other carbamates have been used to optimize their binding affinity to target enzymes.

Computational Design and Optimization of Carbamate-Based Systems

The principles of computational chemistry can be applied not only to understand existing molecules but also to design new ones with desired properties. Based on the theoretical understanding of this compound, one could computationally design and optimize new carbamate-based systems for various applications.

For example, if the goal is to develop a more acid-labile protecting group, one could computationally screen different substituents on the tert-butyl group to see how they affect the stability of the corresponding cation. Alternatively, if the aim is to design a carbamate that is more resistant to enzymatic cleavage, one could use molecular docking and MD simulations to study the interactions of different carbamate derivatives with the active site of a relevant enzyme.

The computational design process typically involves:

Identifying a target property to be optimized.

Generating a virtual library of candidate molecules.

Using computational methods (like DFT or MD) to predict the properties of the candidate molecules.

Selecting the most promising candidates for experimental synthesis and testing.

This iterative cycle of design, prediction, and testing can significantly accelerate the discovery of new functional molecules.

Applications of Tert Butyl 3 Fluorobenzylcarbamate in Advanced Organic Synthesis and Medicinal Chemistry

Key Building Block in the Preparation of Complex Molecular Scaffoldsorganic-chemistry.org

Beyond its role in amine protection, tert-butyl 3-fluorobenzylcarbamate is a valuable building block. The entire molecule can be incorporated into a larger structure, providing a 3-fluorobenzyl motif attached to a nitrogen atom. This is particularly useful in medicinal chemistry and materials science, where fluorinated aromatic rings are sought after for their ability to modulate properties like metabolic stability and binding affinity.

The 3-fluorobenzylamine (B89504) substructure is present in numerous biologically active compounds. This compound serves as a practical starting material for introducing this fragment. After incorporating the entire molecule into a larger scaffold, the Boc group can be removed to reveal the amine, which can then be further functionalized. This strategy is common in the synthesis of pharmaceutical intermediates. For example, related Boc-protected building blocks are instrumental in creating complex heterocyclic systems found in modern drugs. nih.govgoogle.com Syntheses of intermediates for drugs like the JAK1/JAK2 inhibitor Baricitinib and various phthalazinone derivatives rely on the use of Boc-protected heterocyclic amines as key building blocks to ensure high yields and process suitability for large-scale production. nih.govgoogle.com Similarly, Boc-protected amino acids are crucial intermediates in the synthesis of drugs like Lacosamide. google.com

| Building Block Type | Target Intermediate/Drug Class | Synthetic Role | Reference |

|---|---|---|---|

| tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | Intermediate for Baricitinib | Provides the core azetidine (B1206935) ring structure in a protected form for further modification. | nih.gov |

| tert-butyl 3-[(cyclopropylamino)methyl]azetidin-1-carboxylate | Intermediate for Phthalazinone Derivatives | Used in the construction of a complex side chain via reductive amination and subsequent coupling reactions. | google.com |

| N-Boc-D-serine | Intermediate for Lacosamide | Serves as a chiral building block where the Boc group protects the amine during condensation and alkylation steps. | google.com |

| tert-butyl 2-amino phenylcarbamate | Anti-inflammatory agents | Acts as a core structure for condensation with various carboxylic acids to produce novel amide derivatives. | nih.gov |

The principles that make this compound valuable in pharmaceuticals also apply to agrochemical synthesis. Fluorinated aromatic compounds are frequently used in the design of modern herbicides, fungicides, and insecticides to enhance efficacy and metabolic stability. The compound can serve as a key building block to introduce the 3-fluorobenzylamine unit into novel agrochemical candidates. The protected amine allows for selective synthesis steps, while the fluorinated ring contributes to the desired physicochemical properties of the final product.

Heterocyclic compounds—cyclic structures containing atoms of at least two different elements—form the core of a vast number of pharmaceuticals and functional materials. This compound is a useful precursor for synthesizing nitrogen-containing heterocycles. After deprotection, the resulting 3-fluorobenzylamine can participate in cyclization reactions. For example, the primary amine can act as a nucleophile, attacking an electrophilic center within the same molecule (an intramolecular reaction) to form a new ring, with the 3-fluorobenzyl group becoming a key substituent on the final heterocyclic system. This approach is frequently used to build important ring systems like azetidines, piperidines, and pyrazoles. nih.gov

Precursor in the Development of Bioactive Moleculesorganic-chemistry.org

Ultimately, the value of this compound lies in its utility as a precursor to bioactive molecules. The combination of a fluorinated aromatic ring and a protected amine in a single, stable, and reactive building block makes it highly attractive for discovery chemistry. Researchers can use it as a starting point to generate libraries of related compounds for biological screening. By varying the reactions performed on the molecule or the partners it is coupled with, a diverse range of novel chemical entities can be accessed efficiently. This accelerates the process of identifying lead compounds with potential therapeutic or agrochemical applications. For instance, related tert-butyl carbamate (B1207046) derivatives have been synthesized and evaluated for anti-inflammatory activity, demonstrating the pathway from a protected building block to a potential bioactive agent. nih.gov

Intermediate in Kinase Inhibitor Synthesis

The compound this compound is a valuable intermediate in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy and treatment for autoimmune disorders. researchgate.neted.ac.uk Kinases are enzymes that regulate cellular processes, and their inhibition can halt the growth of cancer cells. ed.ac.ukdntb.gov.ua

The synthesis of these complex inhibitor molecules often requires a multi-step approach where different chemical fragments are joined together. The this compound molecule provides the 3-fluorobenzylamine fragment. The tert-butoxycarbonyl (Boc) group serves as a "protecting group" for the amine functionality. This protection is critical as it prevents the amine from undergoing unwanted reactions while other parts of the molecule are being modified. Once the main structure of the inhibitor is assembled, the Boc group can be easily removed under acidic conditions to reveal the free amine, which is often a key part of the final active drug molecule that binds to the target kinase. researchgate.net For example, the N-(3-fluorobenzyl) moiety is a component found in potent inhibitors of ALK5, a receptor tyrosine kinase implicated in cancer and fibrotic diseases. nih.gov

Table 1: Role in Kinase Inhibitor Synthesis

| Feature of this compound | Synthetic Utility | Resulting Moiety in Final Inhibitor |

|---|---|---|

| tert-Butoxycarbonyl (Boc) Group | Protects the amine during synthesis | Amine (after deprotection) |

| 3-Fluorobenzyl Group | Provides a key structural fragment for kinase binding | N-(3-fluorobenzyl) |

Framework for Unsymmetrical Diurea and Carbamate Construction

Beyond its role in specific drug synthesis, this compound is a useful starting material for constructing more complex organic molecules like unsymmetrical diureas and carbamates. These structures are important in medicinal chemistry and materials science.

An unsymmetrical diurea is a compound with a urea (B33335) core (N-C(O)-N) where the substituents on the two nitrogen atoms are different. The synthesis can be achieved by first deprotecting this compound to yield 3-fluorobenzylamine. This primary amine can then be reacted with a different isocyanate (R-N=C=O) to form the target unsymmetrical diurea. This controlled, stepwise approach allows for precise control over the final molecular structure, which is essential for tuning the molecule's properties.

Table 2: General Scheme for Unsymmetrical Diurea Synthesis

| Step | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| 1. Deprotection | This compound | Acid (e.g., TFA) | 3-Fluorobenzylamine |

| 2. Urea Formation | 3-Fluorobenzylamine | An Isocyanate (R-NCO) | 1-(3-Fluorobenzyl)-3-alkyl/aryl-urea |

Role in Radiopharmaceutical Chemistry

Development of Fluorine-18 (B77423) Radiolabeled Probes for Imaging Applications

The presence of a fluorine atom on the benzyl (B1604629) ring makes this compound and its derivatives excellent candidates for use in radiopharmaceutical chemistry, specifically for Positron Emission Tomography (PET) imaging. nih.gov PET is a non-invasive diagnostic tool that allows for the visualization of biological processes in living subjects. nih.gov

This is achieved by replacing the stable fluorine-19 atom with its radioactive isotope, fluorine-18 (¹⁸F). Fluorine-18 is an ideal radioisotope for PET due to its favorable characteristics, including a manageable half-life of 109.8 minutes and low positron energy (635 keV), which results in high-resolution images. nih.gov The synthesis involves a "late-stage" fluorination, where a precursor molecule derived from this compound is subjected to a reaction with nucleophilic [¹⁸F]fluoride. The resulting ¹⁸F-labeled molecule can be administered to a patient, where it accumulates in specific tissues or organs. The decay of ¹⁸F emits positrons, which are detected by the PET scanner, creating a detailed image of metabolic or disease processes. This technique is widely used in oncology to detect and monitor tumors. nih.gov

Applications in Polymer Science

Monomer for the Design of Functional Sequence-Defined Polymers

Carbamates are an emerging class of building blocks, or monomers, for creating functional sequence-defined polymers. These are abiotic (non-natural) polymers where the monomers are arranged in a precise, controlled order, much like amino acids in a protein. This precise sequencing allows for the creation of advanced materials with highly specific functions.

In this context, this compound can serve as a functional monomer. After deprotection, the resulting benzylamine (B48309) can be incorporated into a polymer chain where the carbamate linkage forms the backbone of the polymer. The 3-fluorobenzyl group acts as a functional side chain. The properties of the final polymer can be finely tuned by alternating this monomer with other, different monomers, creating a specific sequence. The fluorinated aromatic side chain can introduce specific properties such as hydrophobicity, and it can influence how the polymer chain folds and interacts with other molecules or surfaces. This approach is being explored for applications ranging from data storage at the molecular level to the development of new biomaterials.

Table 3: Components of a Sequence-Defined Polymer from this compound

| Polymer Component | Originating from Monomer | Function |

|---|---|---|

| Polymer Backbone | Carbamate linkage | Forms the structural chain of the polymer |

| Functional Side Chain | 3-Fluorobenzyl group | Dictates folding, interactivity, and material properties |

Structure Reactivity and Structure Property Relationship Studies of Tert Butyl 3 Fluorobenzylcarbamate and Its Analogs

Influence of the tert-Butyl Group on Molecular Behavior

Impact on Steric Hindrance and Lipophilicity

From a physicochemical standpoint, the tert-butyl group is highly lipophilic. annualreviews.org The lipophilicity of a molecule, often quantified by its partition coefficient (log P), is a critical determinant of its ability to cross cell membranes and its distribution within the body. The replacement of a hydrogen atom with a tert-butyl group generally increases a molecule's lipophilicity. annualreviews.org This enhanced lipophilicity can facilitate hydrophobic interactions with specific binding sites on proteins. annualreviews.org

| Property | Influence of tert-Butyl Group | Reference |

| Steric Hindrance | Increases steric bulk, influencing molecular conformation. | |

| Lipophilicity | Significantly increases the molecule's lipophilicity. | annualreviews.org |

Modulation of Binding Affinity and Selectivity (e.g., Kinase Stabilization)

The steric and lipophilic properties imparted by the tert-butyl group can play a significant role in modulating the binding affinity and selectivity of a molecule for its biological target, such as a protein kinase. researchgate.net Kinases are a class of enzymes that are critical in cell signaling, and their dysregulation is implicated in diseases like cancer. nih.govrsc.org

Electronic and Steric Effects of Fluorine Substitution on the Aromatic Ring

The substitution of a hydrogen atom with fluorine on the aromatic ring of tert-butyl 3-fluorobenzylcarbamate introduces significant electronic and steric changes that can profoundly impact the molecule's properties and biological activity.

Alterations in Electronic Properties and Hydrogen-Bonding Interactions

Fluorine is the most electronegative element, and its presence on an aromatic ring has a strong electron-withdrawing effect. numberanalytics.comnih.gov This alters the electron distribution of the aromatic ring, which can influence its reactivity and interactions with its environment. numberanalytics.com The introduction of fluorine can lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), which can decrease the molecule's reactivity towards electron-rich species. numberanalytics.com

The high electronegativity of fluorine also affects its ability to participate in hydrogen bonds. While covalently bound fluorine is considered a weak hydrogen bond acceptor, it can still form interactions with suitable donors. researchgate.netresearchgate.netnih.gov The substitution of hydrogen with fluorine can lead to a shortening of the hydrogen bond distance and an increase in the interaction energy in certain systems. researchgate.net Fluorine substitution on a benzoic acid derivative, for example, has been shown to result in a more stabilized hydrogen bond formation. nih.gov

| Effect | Description | Reference |

| Electronic | Strong electron-withdrawing effect, alters electron distribution of the aromatic ring. | numberanalytics.comnih.gov |

| Hydrogen Bonding | Can act as a weak hydrogen bond acceptor, potentially strengthening interactions. | researchgate.netresearchgate.netnih.govnih.gov |

Contribution to Metabolic Stability

A key advantage of incorporating fluorine into drug candidates is the enhancement of metabolic stability. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by enzymes such as cytochrome P450. annualreviews.orgtandfonline.com By strategically placing a fluorine atom at a site that is susceptible to metabolic attack, the molecule's metabolic breakdown can be blocked, leading to a longer half-life and improved bioavailability. tandfonline.comnih.gov This strategy has been successfully employed in the design of numerous drugs. nih.govtandfonline.com For example, fluorination has been shown to improve the metabolic stability of compounds like 7-phenyl-pyrroloquinolinone derivatives, although the position of the fluorine atom is critical. nih.gov In some cases, substitution with fluorine can prevent the formation of toxic metabolites. nih.gov

Conformational Analysis of the Carbamate (B1207046) Moiety

Carbamates are structurally related to amides but exhibit distinct conformational preferences. nih.gov Due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, the carbamate functionality has a degree of conformational restriction. nih.gov Carbamates can exist in syn and anti (or cis and trans) conformations. nih.govnih.gov Generally, the anti conformation is favored by about 1.0–1.5 kcal/mol for steric and electrostatic reasons. nih.gov However, in some cases, the energy difference between the two conformers can be small, leading to a mixture of both isomers in solution. nih.gov The specific substituents on the nitrogen and oxygen atoms of the carbamate, as well as the solvent environment, can influence the equilibrium between the syn and anti conformations. nih.gov Computational methods, such as density functional theory (DFT), combined with spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are used to study the conformational landscape of carbamates. acs.org

| Conformation | Relative Stability | Influencing Factors | Reference |

| Syn (cis) | Generally less stable | Substituents, solvent | nih.govnih.gov |

| Anti (trans) | Generally more stable by 1.0-1.5 kcal/mol | Steric and electrostatic effects | nih.gov |

Investigation of Cis and Trans Configurations and Energetic Stability

The hindered rotation around the C–N bond in carbamates, a result of the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group, gives rise to the existence of cis and trans conformers. nih.gov In the case of this compound, these conformers are defined by the relative orientation of the tert-butyl group and the benzyl (B1604629) group across the C–N bond.

The trans conformer, where the bulky tert-butyl and benzyl groups are positioned on opposite sides of the C–N bond, is generally the more stable isomer due to reduced steric hindrance. libretexts.org The cis conformer, with these groups on the same side, experiences greater steric strain, leading to a higher potential energy. The presence of the bulky tert-butyl group is known to significantly destabilize the cis isomer in secondary amides and is expected to have a similar effect in carbamates. nih.gov

The energetic difference between the cis and trans conformers and the rotational barrier between them can be influenced by several factors, including the electronic nature of substituents on the benzyl ring and the solvent environment. While specific values for this compound are not available, a representative table of rotational barriers for related carbamates is presented below to illustrate these energetic considerations.

This table provides an overview of the rotational energy barriers for the C-N bond in various carbamate compounds, illustrating the energetic differences between the cis and trans conformers.

| Compound | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| N-alkylcarbamate (general) | ~16 | nih.govnd.edu |

| N-phenylcarbamate | 12.5 | nih.govnd.edu |

| N-(2-pyrimidyl)carbamate | <9 | nih.govnd.edu |

Positional Isomerism Effects of Fluorine on Benzyl Carbamate Derivatives

The position of the fluorine atom on the benzyl ring in fluorobenzyl carbamate derivatives has a significant impact on the molecule's electronic properties and, consequently, its reactivity and potential biological activity. The fluorine atom exhibits a dual electronic effect: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+R) due to the ability of its lone pairs to delocalize into the aromatic π-system. vaia.comcsbsju.edu The interplay of these effects varies depending on the fluorine's position (ortho, meta, or para) relative to the carbamate-methyl group.

Ortho (2-fluoro) and Para (4-fluoro) Positions: In these positions, the +R effect of fluorine directly opposes the -I effect. The resonance effect increases the electron density at the ortho and para positions of the benzene (B151609) ring. quora.com This can influence the acidity of the N-H proton and the basicity of the carbonyl oxygen. Despite the strong inductive withdrawal, the resonance donation makes the ring more electron-rich at these positions compared to the meta position. This can affect interactions with biological targets.

Meta (3-fluoro) Position: At the meta position, the resonance effect of the fluorine atom does not extend to the carbamate-methyl-substituted carbon. Therefore, the electron-withdrawing inductive effect is the dominant electronic influence. csbsju.edu This leads to a general deactivation of the benzene ring, making the carbon atoms more electron-deficient compared to the unsubstituted benzyl carbamate.

These electronic differences arising from the positional isomerism of fluorine can lead to variations in the physicochemical properties and biological activities of the compounds. While a comprehensive dataset for tert-butyl fluorobenzylcarbamate isomers is not available, the following table illustrates the expected relative effects of fluorine substitution at different positions on the electronic environment of the benzene ring.

| Fluorine Position | Dominant Electronic Effect | Effect on Benzene Ring Electron Density | Reference |

|---|---|---|---|

| Ortho (2-fluoro) | Inductive withdrawal (-I) and Resonance donation (+R) | Overall deactivating, but with localized electron density increase at the para position. | vaia.comcsbsju.edu |

| Meta (3-fluoro) | Strong Inductive withdrawal (-I) | Strongly deactivating across the ring. | csbsju.edu |

| Para (4-fluoro) | Inductive withdrawal (-I) and Resonance donation (+R) | Overall deactivating, but with localized electron density increase at the ortho positions. | vaia.comcsbsju.edu |

The substitution of hydrogen with fluorine atoms can also lead to more subtle structural and electronic effects, including changes in bond lengths and the stabilization of the aromatic ring through what has been termed "fluoromaticity". nih.govacs.org These alterations can further influence the molecule's conformational preferences and interactions.

Emerging Research Areas and Future Directions in Fluorinated Carbamate Chemistry

Development of Novel Synthetic Methodologies and Catalytic Systems for Carbamates

The synthesis of carbamates, and specifically fluorinated carbamates, has traditionally relied on methods that often involve hazardous reagents like phosgene (B1210022) and its derivatives. nih.gov Modern research, however, is intensely focused on developing milder, safer, and more efficient catalytic systems. A significant trend is the utilization of carbon dioxide (CO₂) as a non-toxic and abundant C1 source.

Recent methodologies include:

Electrochemical Synthesis : A novel approach involves the anodic oxidation of oxamic acids in the presence of Et₃N·3HF, which serves as both a fluoride (B91410) source and a supporting electrolyte. nih.govacs.org This method is notable for its mild conditions, high efficiency, and the ability to be scaled up using flow electrochemistry, avoiding the need for highly toxic or expensive reagents. acs.org

Catalytic Systems with CO₂ : The direct conversion of CO₂, amines, and alcohols into carbamates is a key area of green chemistry. Systems using basic catalysts like cesium carbonate (Cs₂CO₃) have shown promise in converting various amines under relatively mild conditions. Other approaches utilize metal complexes, such as those involving tin or indium triflate, to catalyze the reaction, sometimes in combination with dehydrating agents to overcome equilibrium limitations. organic-chemistry.org

Carbamoyl Fluoride Intermediates : Carbamoyl fluorides are valuable, stable intermediates for synthesizing a variety of compounds, including carbamates. acs.orgnih.gov New methods for their synthesis avoid corrosive and toxic reagents. One such three-step procedure involves the carbamoylation of secondary amines with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by alkylation and a fluoride exchange with potassium fluoride (KF). nih.gov

Continuous Flow Synthesis : To address safety and scalability, continuous flow methodologies are being developed for carbamate (B1207046) synthesis from CO₂ and amines without the need for a catalyst, offering a faster and safer alternative to traditional batch processes. nih.gov

| Catalytic System/Method | Key Reagents | Conditions | Advantages | Source(s) |

| Electrochemical Oxidation | Oxamic Acids, Et₃N·3HF | Room Temperature, Constant Current | Mild, safe, scalable, avoids toxic reagents, high faradaic efficiency. | nih.govacs.org |

| Basic Catalysis | Amines, Alcohols, CO₂, Cs₂CO₃ | ~2.5 MPa CO₂, 200 °C | Halogen-free, uses cheap and abundant reagents. | |

| CDI-Mediated Synthesis | Secondary Amines, CDI, Methyl Iodide, KF | Room Temperature | Mild, avoids highly toxic reagents, gram-scale without purification. | nih.gov |

| Continuous Flow Process | Amines, Alkyl Halides, CO₂, DBU | - | Catalyst-free, fast reaction times (e.g., 50 min), safer alternative. | nih.gov |

| Indium Triflate Catalysis | Alcohols, Urea (B33335) | - | Uses an eco-friendly carbonyl source. | organic-chemistry.org |

Advanced Applications in Energy Storage Technologies

The performance and safety of lithium-ion batteries are critically dependent on the properties of the electrolyte. Fluorinated carbamates are emerging as a promising class of electrolyte solvents and additives due to their favorable electrochemical properties. acs.orgbohrium.com

Utilization as Solvents in Lithium-Ion Battery Electrolytes

Conventional lithium-ion battery electrolytes often use lithium hexafluorophosphate (B91526) (LiPF₆) as the conducting salt, which is thermally and hydrolytically unstable. acs.org Fluorinated carbamates are being investigated as suitable alternative solvents, particularly for use with safer salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). acs.orgx-mol.com

Research has shown that fluorinated carbamates exhibit several beneficial properties as electrolyte solvents:

High Oxidative Stability : Fluorination enhances the oxidative stability of the carbamate molecule, which is crucial for compatibility with high-voltage cathode materials. acs.orgrsc.org

Improved Safety : These solvents are less flammable and can replace more toxic and unstable components, contributing to the development of intrinsically safer batteries. acs.org

Aluminum Current Collector Protection : A key advantage is their ability to form a protective aluminum fluoride layer on the surface of the aluminum current collector. This passivation layer prevents the continuous corrosion of aluminum that can occur with LiTFSI salts, enabling their practical use. acs.orggoogle.com

Stable Cycling Performance : The formation of a stable protective layer on the cathode current collector leads to very stable cycling performance, as demonstrated with materials like Li(Ni₁/₃Mn₁/₃Co₁/₃)O₂ (NMC). acs.org

| Fluorinated Carbamate Electrolyte Property | Description | Significance | Source(s) |

| Electrochemical Stability | High anodic stability due to the presence of fluorine. | Allows for operation with high-voltage cathodes, increasing energy density. | acs.orgrsc.org |

| Ionic Conductivity | Favorable ionic conductivity and salt dissociation when combined with LiTFSI. | Ensures efficient ion transport, which is necessary for battery performance. | acs.orgx-mol.com |

| Safety | Reduced flammability and toxicity compared to conventional carbonate solvents. | Enhances the overall safety profile of the lithium-ion battery. | acs.org |

| Al Passivation | Forms a protective aluminum fluoride layer on the Al current collector. | Prevents corrosion and enables the use of otherwise corrosive but high-performance salts like LiTFSI. | acs.orggoogle.com |

Role in Regulating Solid Electrolyte Interphase (SEI) Formation

The interface between the anode and the electrolyte is critical, especially for next-generation lithium metal anodes. The formation of a stable Solid Electrolyte Interphase (SEI) is essential to prevent dendrite growth and ensure long cycle life. acs.orgnih.gov Fluorinated carbamate-based electrolytes have been rationally designed to control the composition of the SEI. nih.gov

By employing a fluorinated carbamate solvent such as 2,2-difluoroethyl N,N-diethylcarbamate (DFNCA), researchers have enabled the preferential decomposition of anions from the electrolyte salt (e.g., LiNO₃). acs.orgnih.gov This leads to the formation of a uniform and inorganic-rich SEI. This anion-dominated SEI is composed of highly desirable components:

Lithium Fluoride (LiF) : Provides mechanical stability.

Lithium Nitride (Li₃N) : Offers high ionic conductivity.

Lithium Oxide (Li₂O) : Contributes to a dense and stable interface.

This engineered SEI results in dense lithium deposition, suppresses dendrite formation, and achieves outstanding performance, including high Coulombic efficiency and stable cycling over thousands of hours in symmetric cells. acs.orgnih.gov

Exploration in Novel Carbon Capture Technologies

The capture of CO₂ from industrial flue gas and the atmosphere is a critical strategy for mitigating climate change. nih.govnewatlas.com Amine-based chemical absorption is a mature technology, but it suffers from high energy requirements for solvent regeneration. nih.gov Research into new sorbent materials is focused on improving efficiency and reducing costs.

Development of New Carbamate-Based Sorbents

The fundamental chemistry of amine-based CO₂ capture involves the reversible reaction between CO₂ and an amine to form a carbamate. wikipedia.orgwikipedia.org Innovations in this area involve designing new sorbent materials that optimize this reaction.

Fluorinated Amines : The introduction of fluorine into amine sorbents can modulate their basicity (pKa). This is crucial because the capture process involves a complex equilibrium between the amine, its protonated form (ammonium ion), and the carbamate. nih.gov By lowering the pKa, fluorinated amines can potentially operate at a lower pH, which could lead to more energy-efficient CO₂ release during the regeneration step. nih.gov

Solid Sorbents : To overcome the energy penalty associated with heating large volumes of aqueous amine solutions, researchers are developing solid sorbents. wikipedia.orgnih.gov These materials, such as porous carbons or metal-organic frameworks (MOFs), are functionalized with amines. nih.govyoutube.com The amines are tethered to the solid support, where they react with CO₂ to form carbamates. These solid sorbents offer advantages like lower heat capacity and potentially higher CO₂ adsorption capacities compared to liquid amines. wikipedia.org

Biomimetic Sorbents : Inspired by the enzyme carbonic anhydrase, which efficiently captures CO₂, new biomimetic sorbents are being developed. stanford.edu Some systems go beyond the traditional ammonium (B1175870) carbamate formation to create new binding modes, such as carbamic acids or carbamate-carbamic acid adducts, which may offer higher capacities and lower regeneration energies. nih.govrsc.org

Design and Synthesis of New Functional Materials from Carbamate-Based Architectures

The carbamate group is a versatile building block for creating advanced functional materials, including sequence-defined polymers. acs.orgnih.gov These materials can be designed with tailored properties for a variety of applications. acs.org

The carbamate backbone is considered a hybrid of an amide and an ester, giving it unique structural properties. Compared to peptides, carbamate linkages are often more rigid, which can be attributed to the extended delocalization of π-electrons. acs.orgnih.gov This rigidity, along with the potential for stable cis and trans configurations, provides a basis for designing polymers with specific folding patterns and self-assembly behaviors. nih.gov